molecular formula C11H11NO4 B154992 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione CAS No. 62457-35-6

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione

Cat. No. B154992
CAS RN: 62457-35-6
M. Wt: 221.21 g/mol
InChI Key: GUUVCKWUQHAMTB-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 . It appears as a white to off-white solid .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including “2-(2,3-Dihydroxypropyl)isoindole-1,3-dione”, has been reported in the literature . The synthesis involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” have been studied. For instance, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .


Physical And Chemical Properties Analysis

“2-(2,3-Dihydroxypropyl)isoindole-1,3-dione” is a white to off-white solid . It has a molecular weight of 221.21 .

Scientific Research Applications

Pharmaceutical Synthesis

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione: derivatives have been explored for their potential as therapeutic agents. The structure–activity relationships of these compounds are of particular interest in the development of new medications. Their reactivity allows for the creation of diverse molecules that can be tailored for specific biological targets .

Herbicides

The chemical structure of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione lends itself to applications in agriculture, particularly as a herbicide. Its ability to interfere with certain plant growth processes makes it a candidate for controlling unwanted vegetation in crops .

Colorants and Dyes

Due to the compound’s chromophoric properties, it is used in the synthesis of colorants and dyes. These applications take advantage of the compound’s ability to absorb and emit light, which is valuable in textile and manufacturing industries .

Polymer Additives

In the field of polymer chemistry, 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione is used as an additive to enhance the properties of plastics and resins. It can improve the durability, heat resistance, and color stability of polymers .

Organic Synthesis

This compound serves as a building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is harnessed to form bonds with various functional groups, facilitating the synthesis of a wide range of organic compounds .

Photochromic Materials

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione: is utilized in the development of photochromic materials. These materials change color in response to light, which has applications in smart windows, sunglasses, and optical devices .

Biogenic Amine Analogs

Research has shown that derivatives of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione can act as analogs of biogenic amines. This application is significant in the study of neurotransmitter systems and the development of drugs targeting these pathways .

Alzheimer’s Disease Treatment

The inhibition properties of 2-(2,3-Dihydroxypropyl)isoindole-1,3-dione derivatives against β-amyloid protein aggregation suggest a potential role in treating Alzheimer’s disease. This application is at the forefront of research into neurodegenerative disorders .

properties

IUPAC Name

2-(2,3-dihydroxypropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUVCKWUQHAMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40524215
Record name 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydroxypropyl)isoindole-1,3-dione

CAS RN

62457-35-6
Record name 2-(2,3-Dihydroxypropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40524215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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